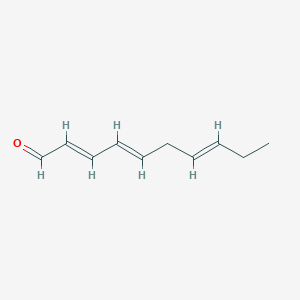
2,4,7-Decatrienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Decatrienal is a type of aldehyde that has been found to have a variety of biochemical and physiological effects. This compound is commonly found in essential oils and is known for its strong aroma. In recent years, 2,4,7-Decatrienal has gained attention in the scientific community due to its potential applications in various fields such as food science, medicine, and agriculture.
Mécanisme D'action
The mechanism of action of 2,4,7-Decatrienal is not fully understood. However, it is believed to work by interacting with various proteins and enzymes in the body. In food science, it is believed to work by disrupting the cell membranes of microorganisms, leading to their death. In medicine, it is believed to work by inhibiting the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2,4,7-Decatrienal has been found to have a variety of biochemical and physiological effects. In food science, it has been found to have antimicrobial properties that can help preserve food products. It has also been found to have a positive effect on the aroma and flavor of food products. In medicine, it has been found to have anti-inflammatory properties and may have potential as a treatment for diseases such as arthritis. In agriculture, it has been found to have insecticidal properties and may be used as an alternative to synthetic pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4,7-Decatrienal in lab experiments is that it is relatively easy to synthesize and obtain. Additionally, it has been studied extensively and its properties are well understood. However, one limitation is that it can be difficult to work with due to its strong aroma and potential toxicity.
Orientations Futures
There are many potential future directions for research on 2,4,7-Decatrienal. In food science, further research could be done to explore its potential as a natural preservative and flavor enhancer. In medicine, further research could be done to explore its potential as a treatment for inflammatory diseases. In agriculture, further research could be done to explore its potential as a natural pesticide. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential interactions with other compounds.
Conclusion:
In conclusion, 2,4,7-Decatrienal is a compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to exciting developments in food science, medicine, and agriculture.
Méthodes De Synthèse
The synthesis of 2,4,7-Decatrienal can be achieved through various methods. One of the most common methods is the oxidation of linoleic acid using ozone. This method produces a mixture of different isomers of 2,4,7-Decatrienal. Another method involves the ozonolysis of linoleic acid methyl ester, which produces a more pure form of 2,4,7-Decatrienal. Additionally, this compound can also be extracted from natural sources such as essential oils.
Applications De Recherche Scientifique
2,4,7-Decatrienal has been studied extensively for its potential applications in various fields. In food science, this compound has been found to have antimicrobial properties that can help preserve food products. It has also been shown to have a positive effect on the aroma and flavor of food products. In medicine, 2,4,7-Decatrienal has been found to have anti-inflammatory properties and may have potential as a treatment for diseases such as arthritis. In agriculture, this compound has been found to have insecticidal properties and may be used as an alternative to synthetic pesticides.
Propriétés
Numéro CAS |
353244-73-2 |
|---|---|
Nom du produit |
2,4,7-Decatrienal |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(2E,4E,7E)-deca-2,4,7-trienal |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3+,7-6+,9-8+ |
Clé InChI |
KEXCNWISTVJVBV-SIRUGEDZSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C=C/C=O |
SMILES |
CCC=CCC=CC=CC=O |
SMILES canonique |
CCC=CCC=CC=CC=O |
Densité |
0.900-0.904 |
Description physique |
Orange liquid; Green, citrusy aroma |
Pureté |
95% min. |
Solubilité |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Synonymes |
2E,4E,7E-Decatrienal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



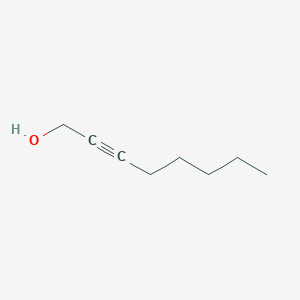
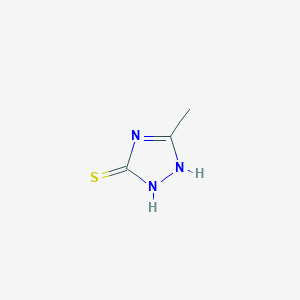
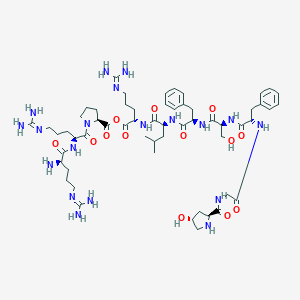
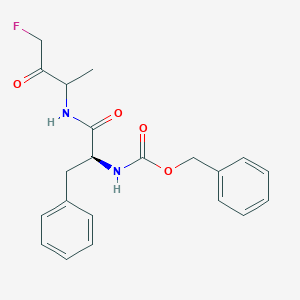
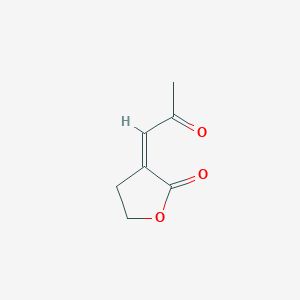
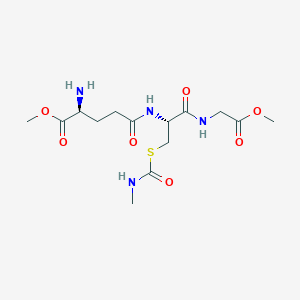
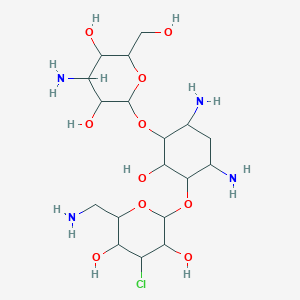
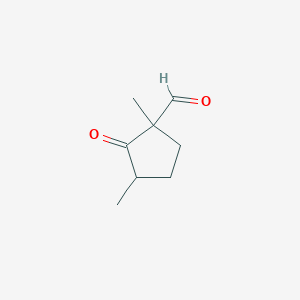
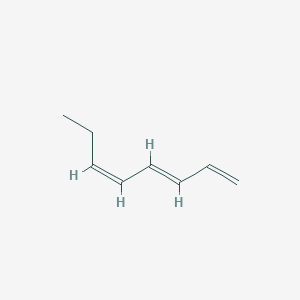
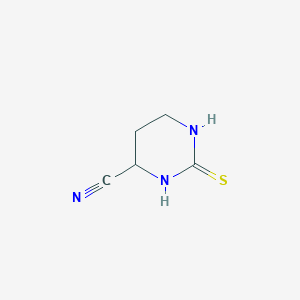
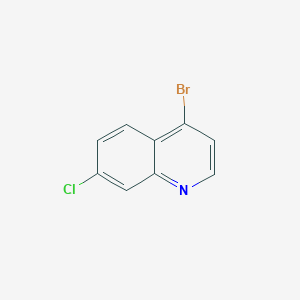
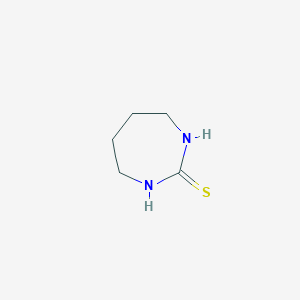
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)
